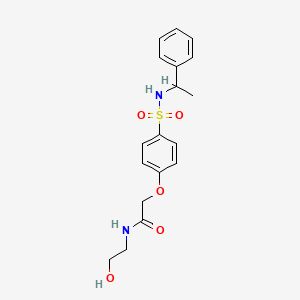![molecular formula C22H21N5O3 B7711025 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide, also known as IQ-1S, is a small molecule inhibitor that has been developed as a research tool for studying the Wnt signaling pathway. The Wnt signaling pathway plays a critical role in many physiological processes, including embryonic development, tissue regeneration, and stem cell maintenance. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer and osteoporosis. IQ-1S has been shown to selectively inhibit the activity of the β-catenin/Tcf4 transcriptional complex, which is a key mediator of Wnt signaling.
作用机制
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide selectively inhibits the activity of the β-catenin/Tcf4 transcriptional complex by binding to a specific site on the Tcf4 protein. This prevents the complex from binding to DNA and activating downstream gene expression. By inhibiting this key mediator of Wnt signaling, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide effectively blocks the Wnt pathway.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide have been studied in vitro and in vivo. In vitro studies have shown that N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide inhibits the activity of the β-catenin/Tcf4 transcriptional complex in a dose-dependent manner. In vivo studies have shown that N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide can inhibit Wnt signaling in various tissues, including the liver and intestine. Additionally, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential for cancer treatment.
实验室实验的优点和局限性
One advantage of using N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide as a research tool is its selectivity for the β-catenin/Tcf4 transcriptional complex. This allows researchers to study the downstream effects of Wnt signaling without affecting other signaling pathways. Additionally, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been shown to be effective in inhibiting Wnt signaling in various tissues and cell lines, making it a useful tool for studying the role of Wnt signaling in different physiological processes and diseases.
One limitation of using N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide is its potential off-target effects. While N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been shown to be selective for the β-catenin/Tcf4 transcriptional complex, it is possible that it may affect other proteins or pathways. Additionally, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide may have different effects in different cell types or in vivo models, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide. One area of interest is the development of more potent and selective inhibitors of the β-catenin/Tcf4 transcriptional complex. This could lead to the development of new therapies for diseases such as cancer and osteoporosis. Additionally, further studies are needed to determine the potential off-target effects of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide and to identify any potential toxicity or side effects. Finally, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide could be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy.
合成方法
The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been described in the literature. Briefly, the synthesis involves a series of chemical reactions starting from commercially available starting materials. The final step involves the condensation of a pyrazolo[3,4-b]quinoline derivative with a 3-nitrobenzamide derivative to yield N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide.
科学研究应用
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been used as a research tool to study the Wnt signaling pathway. Specifically, it has been used to investigate the role of the β-catenin/Tcf4 transcriptional complex in Wnt signaling. By selectively inhibiting the activity of this complex, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide allows researchers to study the downstream effects of Wnt signaling in a controlled manner. This has led to a better understanding of the role of Wnt signaling in various physiological processes and diseases.
属性
IUPAC Name |
N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-13(2)12-26-21-18(11-16-9-14(3)7-8-19(16)23-21)20(25-26)24-22(28)15-5-4-6-17(10-15)27(29)30/h4-11,13H,12H2,1-3H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGFMHKOSBNPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-6-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)




![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)






